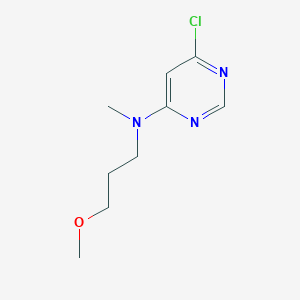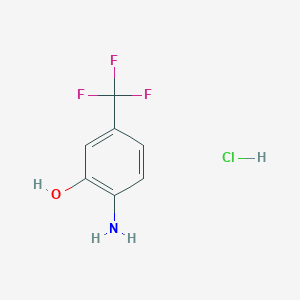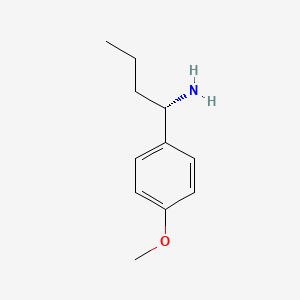
(S)-1-(4-Methoxyphenyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Methoxyphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a methoxyphenyl group attached to a butanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Methoxyphenyl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyphenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation or other reducing agents such as lithium aluminum hydride.
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Utilizing a palladium or platinum catalyst to achieve selective reduction.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
化学反応の分析
Types of Reactions
(S)-1-(4-Methoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Derivatives with different functional groups replacing the methoxy group.
科学的研究の応用
(S)-1-(4-Methoxyphenyl)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-1-(4-Methoxyphenyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
®-1-(4-Methoxyphenyl)butan-1-amine: The enantiomer of the compound with different stereochemistry.
4-Methoxyphenylacetonitrile: A precursor in the synthesis of (S)-1-(4-Methoxyphenyl)butan-1-amine.
4-Methoxyphenylbutan-1-ol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other related compounds.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
(1S)-1-(4-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8,11H,3-4,12H2,1-2H3/t11-/m0/s1 |
InChIキー |
YFIJHKACBGRMFQ-NSHDSACASA-N |
異性体SMILES |
CCC[C@@H](C1=CC=C(C=C1)OC)N |
正規SMILES |
CCCC(C1=CC=C(C=C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride](/img/structure/B12971262.png)

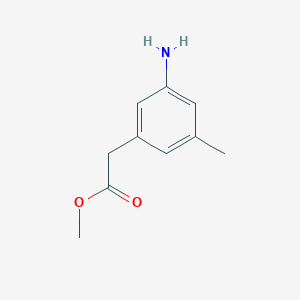
![3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971276.png)
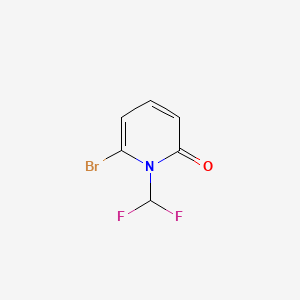

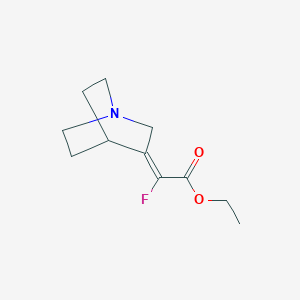

![6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12971308.png)
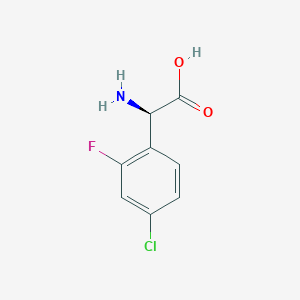

![7-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12971320.png)
